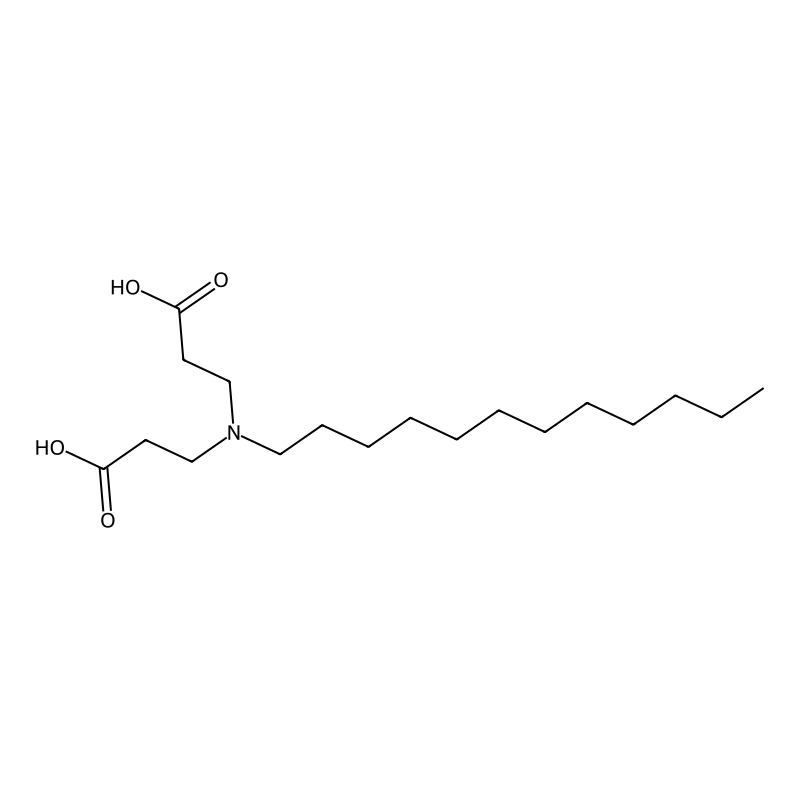N-(2-Carboxyethyl)-N-dodecyl-beta-alanine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
Potential Applications in Drug Delivery:
Studies suggest that N-(2-Carboxyethyl)-N-dodecyl-beta-alanine possesses amphiphilic properties, meaning it has both hydrophilic (water-loving) and hydrophobic (water-hating) regions. This property makes it a potential candidate for drug delivery applications. Researchers are exploring its use in the development of micelles and liposomes, which are nano-sized carriers used to deliver drugs to specific targets within the body. [Source: GlpBio - ]
Research in Material Science:
The amphiphilic nature of N-(2-Carboxyethyl)-N-dodecyl-beta-alanine also makes it interesting for material science research. Studies have investigated its potential use in the development of self-assembling materials with specific properties, such as controlled release or targeted delivery functionalities. [Source: PubChem - ]
Biological Activity Studies:
Limited research suggests that N-(2-Carboxyethyl)-N-dodecyl-beta-alanine might possess some biological activity. However, the specific mechanisms and potential applications of this activity remain unclear and require further investigation. [Source: GlpBio - ]
N-(2-Carboxyethyl)-N-dodecyl-beta-alanine is an amino acid derivative characterized by a long hydrophobic dodecyl chain and a hydrophilic carboxyethyl group attached to a beta-alanine backbone. This unique structure endows the compound with amphiphilic properties, allowing it to interact effectively with both hydrophilic and hydrophobic environments. The molecular formula for N-(2-Carboxyethyl)-N-dodecyl-beta-alanine is , and it has a molecular weight of approximately 329.475 g/mol .
- Oxidation: The carboxyethyl group can be oxidized using agents like hydrogen peroxide, leading to the formation of carboxylic acids.
- Reduction: Reducing agents such as sodium borohydride can convert the carboxyethyl group into an alcohol.
- Substitution: Nucleophilic substitution reactions can occur, allowing for the introduction of different alkyl or acyl groups under basic conditions .
These reactions highlight the compound's versatility in synthetic chemistry.
Research indicates that N-(2-Carboxyethyl)-N-dodecyl-beta-alanine may possess biological activities, particularly due to its amphiphilic nature. It has been studied for potential roles in:
- Cell Signaling: The compound's ability to interact with cell membranes suggests it may influence cellular signaling pathways.
- Drug Delivery: Its amphiphilic properties make it a candidate for use in drug delivery systems, such as micelles and liposomes, which are designed to transport therapeutic agents.
The synthesis of N-(2-Carboxyethyl)-N-dodecyl-beta-alanine typically involves:
- Reactants: Beta-alanine is reacted with dodecylamine and a carboxyethylating agent.
- Conditions: The reaction is conducted under mild alkaline conditions, often using sodium bicarbonate as a base, at temperatures around 60°C to optimize yield and purity .
- Industrial Methods: In industrial applications, continuous flow reactors may be utilized to improve efficiency and scalability while ensuring high-purity reagents are used to maintain product quality.
N-(2-Carboxyethyl)-N-dodecyl-beta-alanine has a broad range of applications across various fields:
- Chemistry: Used as a building block for synthesizing more complex molecules and as a surfactant in chemical processes.
- Biology: Investigated for its potential in cell signaling and membrane interactions.
- Medicine: Explored as a drug delivery agent due to its ability to form micelles and liposomes.
- Industry: Employed in formulating detergents, emulsifiers, and other industrial products .
Studies on N-(2-Carboxyethyl)-N-dodecyl-beta-alanine have focused on its interactions with biological membranes and other molecules:
- Surfactant Properties: Its amphiphilic nature allows it to lower surface tension, making it effective in applications requiring emulsification or solubilization.
- Metal Complexation: Similar compounds have shown the ability to form complexes with metal ions (e.g., copper), suggesting potential uses in materials science for enhancing surface activity .
Several compounds share structural features with N-(2-Carboxyethyl)-N-dodecyl-beta-alanine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-Carboxyethyl)chitosan | Carboxyethyl group; polymeric structure | Biopolymer with distinct applications in biomedicine |
| N-(2-Carboxyethyl)-L-arginine | Carboxyethyl group; different amino acid backbone | Varies in biological function compared to beta-alanine |
| N-Dodecyl-beta-alanine | Dodecyl chain; lacks carboxyethyl group | Simpler structure without dual functionality |
Uniqueness
N-(2-Carboxyethyl)-N-dodecyl-beta-alanine's uniqueness lies in its combination of a long hydrophobic dodecyl chain with a hydrophilic carboxyethyl group. This dual nature enhances its versatility for various applications, particularly in drug delivery systems and material science .
XLogP3
UNII
Related CAS
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








